Ultram

説明

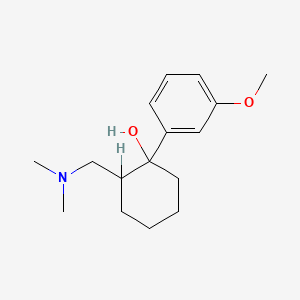

Structure

3D Structure

特性

IUPAC Name |

2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860388 |

Source

|

| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2914-77-4 |

Source

|

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2914-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2-(dimethylaminomethyl)-1-(m-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Pharmacokinetic Profile of Tramadol in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of tramadol and its primary active metabolite, O-desmethyltramadol (M1), in commonly used rodent models. The data and protocols summarized herein are essential for the design and interpretation of preclinical studies involving this atypical analgesic.

Pharmacokinetics in Rat Models

The rat is a frequently utilized model for studying the pharmacokinetics of tramadol, demonstrating metabolic pathways that are in general agreement with those observed in humans.[1][2] Studies have explored various administration routes, revealing significant differences in bioavailability and systemic exposure. Notably, the pharmacokinetics of tramadol in rats can be stereoselective, particularly concerning first-pass metabolism after oral administration, where the systemic availability of (+)-tramadol is significantly higher than its (-)-antipode.[1][2] This is a critical consideration for analgesic efficacy, as both enantiomers and the M1 metabolite contribute to the overall therapeutic effect.[3]

Bioavailability of tramadol is highly dependent on the route of administration. Oral bioavailability is moderate, reported to be around 26-32.4% in some studies, which is attributed to significant first-pass metabolism in the liver and potentially the gastrointestinal tract.[1][4][5][6] In contrast, intranasal and buccal routes have been shown to dramatically increase bioavailability to 73.8% and 183.4% respectively, when compared to the oral route.[7][8] The clearance of tramadol in rats is high, often approaching or exceeding liver blood flow, indicating efficient metabolism.[1][2]

Table 1: Pharmacokinetic Parameters of Tramadol and Metabolite M1 in Rats

| Parameter | Tramadol | (+)-Tramadol | (-)-Tramadol | M1 (O-desmethyltramadol) | Dose & Route | Strain | Citation |

| Bioavailability (F%) | 32.4% | 30.7% | 15.9% | - | 20 mg/kg PO | Sprague-Dawley | [1][5][6] |

| 73.8% | - | - | - | 20 mg/kg Intranasal | Conscious Rats | [5][6] | |

| - | 52.7% | 37.3% | - | 20 mg/kg IP | Sprague-Dawley | [1][2] | |

| Cmax (ng/mL) | 1127.03 ± 778.34 | - | - | - | 10 mg/kg PO | Sprague-Dawley | [7] |

| 6827.85 ± 7970.87 | - | - | - | 10 mg/kg Buccal | Sprague-Dawley | [7] | |

| 22191.84 ± 5364.86 | - | - | - | 10 mg/kg Nasal | Sprague-Dawley | [7] | |

| 561.6 ± 111.4 | - | - | - | 10 mg/kg IP (Control) | Rat | [9][10] | |

| 1607.5 ± 335.9 | - | - | - | 10 mg/kg IP (Diabetic) | Rat | [9][10] | |

| t½ (hours) | ~3.0 - 3.9 | - | - | - | 30 mg/kg PO | Wistar | [11] |

| 3.87 (232.4 min) | - | - | - | 300 ng/mL (Perfused Liver) | Sprague-Dawley | [12] | |

| Clearance (CL) | - | 62.5 ± 27.2 mL/min/kg | 64.4 ± 39.0 mL/min/kg | - | 20 mg/kg IV | Sprague-Dawley | [1][2] |

| 0.73 mL/min | - | - | - | 300 ng/mL (Perfused Liver) | Sprague-Dawley | [12] | |

| AUC (ng·h/mL) | - | - | - | - | - | - | |

| AUC (0-t) (ng·min/mL) | 88879.2 ± 14483.4 | - | - | - | 10 mg/kg IP (Control) | Rat | [9] |

| AUC (0-t) (ng·min/mL) | 292661.1 ± 49048.2 | - | - | - | 10 mg/kg IP (Diabetic) | Rat | [9] |

Note: Data are presented as mean ± SD where available. Parameters can vary significantly based on experimental conditions, analytical methods, and rat strain.

Pharmacokinetics in Mouse Models

In mice, tramadol also undergoes metabolism to its active M1 metabolite, which is crucial for its analgesic effect.[13] Similar to rats, the route of administration significantly impacts the pharmacokinetic profile. Studies in C57Bl/6 mice show that after a 25 mg/kg dose, plasma concentrations of both tramadol and M1 can be achieved that are within the reported analgesic ranges for humans.[4][14] Tramadol exhibits a low oral bioavailability of 26% in this model.[4][14] The half-life is relatively short, generally ranging from 2 to 6 hours, depending on the administration route.[4][14]

Table 2: Pharmacokinetic Parameters of Tramadol and Metabolite M1 in C57Bl/6 Mice

| Parameter | Tramadol | M1 (O-desmethyltramadol) | Dose & Route | Citation |

| Bioavailability (F%) | 26% | - | 25 mg/kg PO Gavage | [4][14] |

| Cmax (ng/mL) | >100 | >40 | 25 mg/kg (All routes) | [4][14] |

| Cmax (ng/mL) after SC | 670 ± 359 | 2460 ± 478 | 25 mg/kg SC | [15] |

| t½ (hours) | 2 - 6 | 2 - 6 | 25 mg/kg (All routes) | [4][14] |

Note: Data are presented as mean ± SD where available. "All routes" refers to IV, IP, SQ, and oral gavage administrations from the cited study.

Metabolism of Tramadol in Rodents

Tramadol is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes.[16] The two principal metabolic pathways are O-demethylation and N-demethylation.[17]

-

O-demethylation to the main active metabolite, O-desmethyltramadol (M1), is catalyzed by the CYP2D enzyme family in rodents (analogous to human CYP2D6).[17][18][19][20] The M1 metabolite has a significantly higher affinity for µ-opioid receptors—up to 300 times that of the parent compound—and is a major contributor to tramadol's opioid-mediated analgesic effects.[3][16]

-

N-demethylation to N-desmethyltramadol (M2) is catalyzed by CYP2B6 and CYP3A4.[16][17]

The activity of these enzymes, particularly CYP2D, is a critical determinant of the analgesic response to tramadol administration.[20]

Experimental Protocols

Detailed and consistent experimental design is crucial for obtaining reliable pharmacokinetic data. Below is a generalized protocol synthesized from multiple rodent studies.

Animal Models

-

Species: Sprague-Dawley or Wistar rats; C57Bl/6 mice are commonly used.[1][4][21]

-

Characteristics: Typically male animals are used, with body weights ranging from 20-30 g for mice and adjusted accordingly for rats.[4][14] Animals should be properly acclimated before the study.

Dosing and Administration

-

Formulation: Tramadol hydrochloride is dissolved in a suitable vehicle, such as sterile saline.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus, typically via a tail vein, to determine absolute bioavailability and clearance.[4]

-

Oral (PO): Administered via gavage for bioavailability and first-pass metabolism studies.[4]

-

Intraperitoneal (IP) & Subcutaneous (SQ): Common parenteral routes for evaluating absorption characteristics.[4]

-

Sample Collection

-

Matrix: Venous blood is the primary matrix.

-

Procedure: For rats, blood is often collected via a cannulated vessel. For mice, terminal cardiocentesis or sparse sampling from the saphenous vein may be used.[4][9][15]

-

Time Points: Samples are collected at predetermined times, such as 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 360 minutes post-administration, to adequately define the concentration-time curve.[4][9]

-

Processing: Blood samples are collected in heparinized tubes, centrifuged to separate plasma, and stored at -80°C until analysis.[9]

Bioanalytical Methods

-

Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or, more commonly, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of tramadol and its metabolites in plasma.[4][7][14][19]

Pharmacokinetic Analysis

-

Model: A noncompartmental model is frequently used to analyze the plasma concentration-time data.[4][14]

-

Parameters: Key parameters calculated include the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[9]

References

- 1. Route-dependent stereoselective pharmacokinetics of tramadol and its active O-demethylated metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Route-dependent stereoselective pharmacokinetics of tramadol and its active O-demethylated metabolite in rats. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Preliminary pharmacokinetics of tramadol hydrochloride after administration via different routes in male and female B6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics of tramadol in rat plasma and cerebrospinal fluid after intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability of tramadol hydrochloride after administration via different routes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study of the pharmacokinetic changes of Tramadol in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A disposition kinetic study of tramadol in rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. researchgate.net [researchgate.net]

- 15. Analgesic Efficacy of Subcutaneous–Oral Dosage of Tramadol after Surgery in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. Centrally administered CYP2D inhibitors increase oral tramadol analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic/pharmacodynamic modeling of the antinociceptive effects of (+)-tramadol in the rat: role of cytochrome P450 2D activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Changes in tramadol enantioselective pharmacokinetics and metabolism in rats with experimental diabetes treated or not with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tramadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tramadol hydrochloride, a centrally acting synthetic analgesic, represents a significant milestone in pain management due to its dual mechanism of action. This technical guide provides an in-depth exploration of the discovery and synthesis of tramadol hydrochloride. It details the historical context of its development by Grünenthal GmbH, outlines the key chemical reactions involved in its synthesis, and presents detailed experimental protocols. Quantitative data from the synthesis process are summarized, and the compound's complex mechanism of action is illustrated through a signaling pathway diagram. This document serves as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

Tramadol was first synthesized in the early 1960s by chemist Dr. Kurt Flick at the German pharmaceutical company Grünenthal GmbH.[1][2] The company was seeking to develop a potent analgesic with a lower risk of addiction compared to traditional opioids. After its initial synthesis, tramadol was patented in 1972 and subsequently launched in West Germany in 1977 under the brand name Tramal®.[3][4] It was not until the mid-1990s that it received approval in the United Kingdom and the United States.[2][3]

The marketed drug, tramadol hydrochloride, is the racemic mixture of the (1R,2R) and (1S,2S) enantiomers of the cis-diastereomer.[4][5] This specific stereochemical configuration was found to be crucial for its therapeutic effect, with the two enantiomers exhibiting complementary analgesic activities.[4]

Chemical Synthesis

The most common and historically significant synthesis of tramadol involves a two-step process: a Mannich reaction followed by a Grignard reaction.[4][6][7] This pathway starts from cyclohexanone.

Overall Synthesis Reaction

The synthesis can be summarized by the following scheme:

-

Mannich Reaction: Cyclohexanone reacts with paraformaldehyde and dimethylamine hydrochloride to form 2-(dimethylaminomethyl)cyclohexanone hydrochloride.

-

Grignard Reaction: The resulting Mannich base is reacted with a Grignard reagent, 3-methoxyphenylmagnesium bromide, to yield tramadol.

-

Salt Formation: The tramadol base is then converted to its more stable and water-soluble hydrochloride salt.[7]

Experimental Protocols

The following protocols are based on established synthetic methods described in the scientific literature.[8]

Step 1: Synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride (Mannich Base)

-

Methodology: A mixture of cyclohexanone (16 mmol), paraformaldehyde (8 mmol), dimethylamine hydrochloride (8 mmol), and glacial acetic acid (20 mL) is prepared in a round-bottom flask. The mixture is refluxed for 3 hours. After cooling, the acetic acid and excess cyclohexanone are removed under reduced pressure (in vacuo). The resulting residue is purified by crystallization from acetone to yield white crystals of 2-(dimethylaminomethyl)cyclohexanone hydrochloride.

Step 2: Synthesis of (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride (Tramadol Hydrochloride)

-

Methodology:

-

Grignard Reagent Preparation: To a solution of 3-bromoanisole (4.4 mmol) in dry tetrahydrofuran (THF, 10 mL) under an argon atmosphere, n-butyllithium (1.75 M, 2.5 mL, 4.4 mmol) is added dropwise at -78°C. The mixture is stirred at this temperature for 45 minutes.

-

Coupling Reaction: A solution of the free base of 2-(dimethylaminomethyl)cyclohexanone (prepared by neutralizing the hydrochloride salt, 4 mmol) in dry THF is added dropwise to the Grignard reagent mixture at -78°C.[8] The resulting mixture is stirred at this temperature for 2 hours.

-

Workup and Isolation: The solvent is removed in vacuo. Water (30 mL) is added to the residue, and the product is extracted with ethyl ether (3 x 30 mL).[8] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under vacuum.

-

Salt Formation and Purification: The oily residue (tramadol base) is dissolved in a small volume of ethyl ether saturated with hydrogen chloride gas.[8] The solvent is then evaporated, and the resulting solid is purified by crystallization from acetone to afford tramadol hydrochloride as white crystals.[8]

-

Quantitative Data

The following table summarizes typical yields and physical properties for the intermediates and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-(dimethylaminomethyl)cyclohexanone HCl | C₉H₁₈ClNO | 191.70 | 76 | 154-155 |

| Tramadol Hydrochloride | C₁₆H₂₆ClNO₂ | 299.84 | 78.6 | 168-175[8] |

Mechanism of Action

Tramadol's analgesic effect is attributed to a complex and synergistic dual mechanism of action.[3][9][10] It is considered an "atypical" opioid.[11]

-

Opioid Receptor Binding: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists of the μ-opioid receptor (MOR).[6][12] The M1 metabolite has a significantly higher affinity for the MOR (up to 200 times) than the parent compound and is primarily responsible for the opioid-like analgesic effects.[3][10] The conversion of tramadol to M1 is catalyzed by the liver enzyme cytochrome P450 2D6 (CYP2D6).[9][10]

-

Monoamine Reuptake Inhibition: The racemic parent drug also inhibits the reuptake of norepinephrine and serotonin in the central nervous system.[3][10] The (+)-tramadol enantiomer is a more potent inhibitor of serotonin reuptake, while the (-)-tramadol enantiomer is a more effective inhibitor of norepinephrine reuptake.[3] This increase in synaptic concentrations of serotonin and norepinephrine enhances descending inhibitory pain pathways, contributing to the overall analgesic effect.[12]

Conclusion

The discovery of tramadol hydrochloride by Grünenthal marked a pivotal moment in analgesic therapy, introducing a compound with a novel, dual mechanism of action that differentiates it from conventional opioids. Its synthesis, achievable through a robust and well-documented pathway involving Mannich and Grignard reactions, is a classic example of pharmaceutical process chemistry. Understanding the intricate relationship between its stereochemistry, metabolism, and dual-target engagement is crucial for the continued development of safer and more effective pain therapeutics. This guide provides a foundational technical overview for professionals dedicated to advancing the science of drug discovery and development.

References

- 1. vice.com [vice.com]

- 2. Tramadol Treatment | Compass Recovery [compass-recovery.com]

- 3. Tramadol - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. redalyc.org [redalyc.org]

- 9. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

The Pivotal Role of O-desmethyltramadol in Tramadol's Analgesic Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tramadol, a widely prescribed centrally acting analgesic, exerts its therapeutic effects through a complex dual mechanism of action. While tramadol itself contributes to analgesia by inhibiting the reuptake of serotonin and norepinephrine, its primary active metabolite, O-desmethyltramadol (M1), is crucially responsible for the opioid-mediated component of its pain-relieving properties. This technical guide provides an in-depth exploration of the indispensable role of M1 in tramadol's analgesic effect, detailing its pharmacological properties, metabolic pathway, and the clinical implications of its variable formation. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Tramadol is a synthetic analog of codeine with a unique pharmacological profile that distinguishes it from traditional opioid analgesics.[1] It exists as a racemic mixture of two enantiomers, each with distinct activities.[1] The (+)-enantiomer primarily inhibits serotonin reuptake, while the (-)-enantiomer preferentially inhibits norepinephrine reuptake.[1] However, the opioid-like effects of tramadol are predominantly mediated by its O-demethylated metabolite, O-desmethyltramadol (M1).[2][3] This metabolite exhibits a significantly higher affinity for the µ-opioid receptor (MOR) than the parent compound, making it the key contributor to the opioid-agonist component of tramadol's analgesia.[1][3][4] Understanding the pharmacology and metabolism of M1 is therefore critical to comprehending the overall analgesic efficacy and variability of tramadol.

Mechanism of Action of O-desmethyltramadol

The primary mechanism by which O-desmethyltramadol contributes to analgesia is through its potent agonism at the µ-opioid receptor.[5] The (+)-enantiomer of M1 is particularly active at the MOR.[6] Binding of M1 to the MOR, a G-protein coupled receptor, initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Signaling Pathway

Upon binding to the µ-opioid receptor, O-desmethyltramadol induces a conformational change in the receptor, leading to the activation of intracellular G-proteins (Gi/o). This activation results in:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

-

Together, these actions decrease the transmission of pain signals from the periphery to the central nervous system.

Figure 1: Simplified signaling cascade following µ-opioid receptor activation by O-desmethyltramadol.

Quantitative Pharmacology

The profound difference in opioid activity between tramadol and O-desmethyltramadol is evident in their receptor binding affinities and analgesic potency.

Receptor Binding Affinities

The affinity of a compound for its receptor is a key determinant of its potency. O-desmethyltramadol exhibits a dramatically higher affinity for the µ-opioid receptor compared to its parent compound, tramadol.

| Compound | Receptor | Ki (nM) | Reference |

| (+)-O-desmethyltramadol | Human µ-opioid | 3.4 | [6] |

| (-)-O-desmethyltramadol | Human µ-opioid | 240 | [6] |

| (±)-Tramadol | Human µ-opioid | 2400 | [6] |

| Morphine | Human µ-opioid | 0.62 | [7] |

| (Ki = dissociation constant; a lower Ki value indicates higher binding affinity) |

Analgesic Potency

In vivo studies have consistently demonstrated that O-desmethyltramadol is a more potent analgesic than tramadol. The M1 metabolite is estimated to be up to 6 times more potent than tramadol in producing analgesia.[2] Some studies suggest it has 2 to 4 times the analgesic potency of tramadol.[8]

Pharmacokinetics and Metabolism

The clinical efficacy of tramadol is heavily reliant on its metabolic conversion to O-desmethyltramadol. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6, in the liver.[2][9]

Metabolic Pathway

Figure 2: The critical role of CYP2D6 in the bioactivation of tramadol.

Pharmacokinetic Parameters

The pharmacokinetic profiles of tramadol and O-desmethyltramadol have been characterized in various studies.

| Parameter | Tramadol | O-desmethyltramadol | Species | Reference |

| Elimination Half-life (oral) | 2.14 ± 0.50 h | 1.01 ± 0.15 h | Horse | [10][11] |

| Cmax (oral, 10 mg/kg) | 238 ± 41.3 ng/mL | 86.8 ± 17.8 ng/mL | Horse | [10][11] |

| Elimination Half-life | ~6.3 h | ~9 h | Human | [1] |

(Cmax = maximum serum concentration)

Influence of CYP2D6 Polymorphism

The activity of the CYP2D6 enzyme is subject to significant genetic polymorphism, leading to distinct patient phenotypes:[3][9]

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity exhibit reduced conversion of tramadol to M1, resulting in lower plasma concentrations of the active metabolite and potentially diminished analgesic efficacy.[2][3]

-

Intermediate Metabolizers (IMs): These individuals have reduced CYP2D6 function.

-

Extensive Metabolizers (EMs): This group has normal CYP2D6 activity.

-

Ultrarapid Metabolizers (UMs): UMs possess multiple copies of the CYP2D6 gene, leading to accelerated metabolism of tramadol to M1. This can result in higher than expected M1 concentrations, increasing the risk of opioid-related adverse effects such as respiratory depression.[2][3]

This genetic variability is a major contributor to the inter-individual differences observed in the analgesic response and tolerability of tramadol.

Experimental Protocols

The characterization of O-desmethyltramadol's role in analgesia has been elucidated through a variety of experimental methodologies.

Receptor Binding Assays

Objective: To determine the binding affinity of tramadol and its metabolites for the µ-opioid receptor.

Typical Protocol:

-

Preparation of cell membranes: Membranes are prepared from cells recombinantly expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

-

Competitive binding assay: A radiolabeled opioid ligand with high affinity for the µ-opioid receptor (e.g., [³H]naloxone or [³H]DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the test compound (tramadol or O-desmethyltramadol).

-

Separation and quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Analgesia Models

Objective: To assess the analgesic efficacy of tramadol and O-desmethyltramadol in animal models of pain.

Commonly Used Models:

-

Tail-flick test: Measures the latency of a rodent to withdraw its tail from a noxious heat stimulus. This test primarily assesses spinal-mediated analgesia.[12]

-

Hot-plate test: Measures the latency of a rodent to exhibit a pain response (e.g., licking a paw) when placed on a heated surface. This assay is more indicative of supraspinally mediated analgesia.[12]

-

Writhing test: Involves the intraperitoneal injection of an irritant (e.g., acetic acid) to induce abdominal constrictions (writhes). The number of writhes is counted over a specific period, and a reduction in the number of writhes indicates an analgesic effect.

General Protocol:

-

Animal acclimatization: Animals (typically mice or rats) are acclimatized to the testing environment.

-

Baseline measurement: A baseline pain response is measured before drug administration.

-

Drug administration: Tramadol, O-desmethyltramadol, or a vehicle control is administered via a specific route (e.g., oral, intraperitoneal, subcutaneous).

-

Post-treatment measurements: Pain responses are measured at various time points after drug administration to determine the onset, peak, and duration of the analgesic effect.

-

Data analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) or as the dose required to produce a 50% analgesic effect (ED50).

Figure 3: A generalized workflow for assessing the analgesic effects of compounds in animal models.

Clinical Implications and Future Directions

The central role of O-desmethyltramadol in the analgesic effect of tramadol has significant clinical implications. The variability in analgesic response due to CYP2D6 polymorphisms highlights the potential for personalized medicine approaches, such as pharmacogenetic testing, to optimize tramadol therapy.[13] Furthermore, the development of desmetramadol (the racemate of O-desmethyltramadol) as a standalone analgesic is being explored.[14][15] This could provide a more consistent analgesic effect by bypassing the need for metabolic activation and eliminating the variability associated with CYP2D6 activity.[14][15][16]

Conclusion

O-desmethyltramadol is not merely a metabolite of tramadol but is, in fact, the primary driver of its opioid-mediated analgesic effects. Its high affinity for the µ-opioid receptor and its formation via the polymorphic CYP2D6 enzyme are the cornerstones of tramadol's efficacy and variability. A thorough understanding of the pharmacology, metabolism, and clinical relevance of O-desmethyltramadol is essential for the rational use of tramadol in pain management and for the development of novel analgesics with improved therapeutic profiles.

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. Tramadol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. O-Desmethyltramadol Enhanced Anti-Cancer Efficacy over Tramadol Through Non-μ-Opioid Receptor and Differential Cellular Contexts of Human Breast Cancer Cells [mdpi.com]

- 5. µ-Opioid receptor activation by tramadol and O-desmethyltramadol (M1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Pharmacokinetics of tramadol and metabolites O-desmethyltramadol and N-desmethyltramadol in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. mdpi.com [mdpi.com]

- 13. Impact of CYP2D6 genetic polymorphism on tramadol pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo- and Active Comparator-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Desmetramadol Has the Safety and Analgesic Profile of Tramadol Without Its Metabolic Liabilities: Consecutive Randomized, Double-Blind, Placebo-and Active Comparator-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Syntrix Reports Positive Clinical Trials Showing Desmetramadol Has the Analgesic and Side Effect Profile of Tramadol Without Its Metabolic Liabilities - Syntrix Pharmaceuticals [syntrixbio.com]

Beyond the Opioid Path: A Technical Guide to the Non-Opioid Molecular Targets of Tramadol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, a centrally acting analgesic, is widely recognized for its atypical mechanism of action that extends beyond simple opioid receptor agonism. While its interaction with the μ-opioid receptor is a key component of its analgesic effect, a significant portion of its therapeutic profile, as well as some of its side effects, are attributable to its engagement with a diverse array of non-opioid molecular targets.[1][2] This technical guide provides an in-depth exploration of these non-opioid interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and drug development in the field of pain management and beyond.

Tramadol is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, each with a distinct pharmacological profile.[2] Furthermore, its primary active metabolite, O-desmethyltramadol (M1), also contributes significantly to its overall effects.[1] This guide will dissect the contributions of the parent drug, its enantiomers, and its major metabolite to its interactions with various non-opioid targets.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of tramadol, its enantiomers, and its M1 metabolite for their principal non-opioid molecular targets. This data provides a quantitative basis for understanding the relative potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) for Monoamine Transporters

| Compound | Target | Action | Ki (nM) | IC50 (nM) | Species | Reference |

| (±)-Tramadol | Serotonin Transporter (SERT) | Reuptake Inhibition | 1820 | 1000 | Human | [3][4] |

| (+)-Tramadol | Serotonin Transporter (SERT) | Reuptake Inhibition | - | 800 | Human | [4] |

| (-)-Tramadol | Serotonin Transporter (SERT) | Reuptake Inhibition | - | - | Human | [4] |

| (±)-Tramadol | Norepinephrine Transporter (NET) | Reuptake Inhibition | 2770 | - | Human | [3] |

| O-desmethyltramadol (M1) | Serotonin Transporter (SERT) | Reuptake Inhibition | - | 15000 ((+)-M1), 44000 ((-)-M1) | Human | [4] |

Table 2: Antagonistic Activity at Neurotransmitter Receptors

| Compound | Target | Action | Ki (nM) | IC50 (nM) | Species | Reference |

| (±)-Tramadol | 5-HT2C Receptor | Antagonist | - | - | Rat | [5] |

| O-desmethyltramadol (M1) | 5-HT2C Receptor | Antagonist | - | - | Rat | [6] |

| (±)-Tramadol | M1 Muscarinic Receptor | Antagonist | - | 2000 | Rat | [3] |

| (±)-Tramadol | M3 Muscarinic Receptor | Antagonist | - | 1000 | Human | [3] |

| O-desmethyltramadol (M1) | M1 Muscarinic Receptor | Antagonist | - | 2000 | Xenopus oocytes | [7] |

| (±)-Tramadol | α7 Nicotinic Acetylcholine Receptor | Antagonist | 7400 | - | Chicken | [3] |

| (±)-Tramadol | NMDA Receptor | Antagonist | - | 16400 | Human | [3] |

| O-desmethyltramadol (M1) | NMDA Receptor | Antagonist | - | 16500 | Human | [3] |

Table 3: Functional Inhibition of Ion Channels

| Compound | Target | Action | Effective Concentration | Species | Reference |

| (±)-Tramadol | TRPA1 Channel | Inhibition | 0.1-10 µM | Human | [8][9] |

| O-desmethyltramadol (M1) | TRPA1 Channel | Inhibition | 1-10 µM | Human | [8][9] |

| (±)-Tramadol | α7 Nicotinic Acetylcholine Receptor | Inhibition of inward currents | 1-10 µM | Xenopus oocytes | [10] |

Signaling Pathways and Mechanisms of Action

Tramadol's engagement with its non-opioid targets triggers a cascade of intracellular events that contribute to its overall pharmacological effect. The following diagrams illustrate these key signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interactions of tramadol with its non-opioid targets.

Radioligand Binding Assays for Monoamine Transporters and Receptors

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor or transporter.[11] The general principle involves competing a radiolabeled ligand with an unlabeled drug (e.g., tramadol) for binding to the target protein, which is typically expressed in cell membranes.

General Protocol Outline:

-

Membrane Preparation:

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]mesulergine for 5-HT2C, [3H]QNB for muscarinic receptors) and varying concentrations of the unlabeled competitor (tramadol).[5][12][13]

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of radioligand binding against the concentration of the competitor drug.

-

Calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Synaptosome Neurotransmitter Uptake Assays

Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter uptake.[14][15][16] These assays measure the ability of a drug to inhibit the reuptake of a radiolabeled neurotransmitter into the synaptosome.

General Protocol Outline:

-

Synaptosome Preparation:

-

Uptake Assay:

-

Pre-incubate the synaptosomes with varying concentrations of tramadol or a control vehicle.

-

Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [3H]5-HT for serotonin, [3H]norepinephrine for norepinephrine).

-

Incubate for a short period at a physiological temperature (e.g., 37°C).

-

-

Termination and Measurement:

-

Stop the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

-

Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurotransmitter uptake at each tramadol concentration.

-

Determine the IC50 value for the inhibition of uptake.

-

Electrophysiological Recordings

Electrophysiology techniques, such as two-electrode voltage clamp in Xenopus oocytes and whole-cell patch clamp in mammalian cells, are used to measure the functional effects of tramadol on ion channels and G-protein coupled receptors.[8][10][19][20][21][22][23][24][25][26][27][28]

Two-Electrode Voltage Clamp in Xenopus Oocytes (for 5-HT2C, M1, M3, and α7 nACh Receptors):

-

Oocyte Preparation:

-

Recording:

-

Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).[22][24]

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with a solution containing the endogenous agonist (e.g., serotonin for 5-HT2C, acetylcholine for muscarinic and nicotinic receptors) to elicit an ionic current.

-

Apply tramadol to the perfusion solution and measure its effect on the agonist-induced current.

-

Whole-Cell Patch Clamp (for α7 nACh and TRPA1 Channels):

-

Cell Culture:

-

Recording:

-

Form a high-resistance "giga-seal" between a glass micropipette and the cell membrane.[20][23][27]

-

Rupture the cell membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).

-

Clamp the cell at a specific holding potential.

-

Apply the channel agonist (e.g., nicotine for α7 nAChR, AITC for TRPA1) and record the resulting current.[8][19]

-

Co-apply tramadol with the agonist to determine its inhibitory effect on the current.

-

Intracellular Calcium Imaging for TRPA1 Channels

This technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to the activation of channels like TRPA1.[8][9]

General Protocol Outline:

-

Cell Preparation and Dye Loading:

-

Culture cells (e.g., HEK293) expressing the TRPA1 channel on a glass coverslip.[29][30]

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[29][30][31][32] The AM ester form allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping it inside the cell.

-

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a perfusion system.

-

Excite the Fura-2 dye at two different wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).[29][32] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Experiment and Analysis:

-

Establish a baseline fluorescence ratio.

-

Apply a TRPA1 agonist (e.g., AITC) and record the change in the fluorescence ratio, indicating an increase in [Ca2+]i.[33]

-

Pre-incubate the cells with tramadol and then apply the agonist to determine if tramadol inhibits the agonist-induced calcium influx.[8][9]

-

Analyze the changes in the fluorescence ratio to quantify the inhibitory effect of tramadol.

-

Conclusion

The pharmacological profile of tramadol is multifaceted, with significant contributions from its interactions with a range of non-opioid molecular targets. Its ability to inhibit the reuptake of serotonin and norepinephrine, coupled with its antagonistic effects at 5-HT2C, muscarinic, nicotinic, and NMDA receptors, and its inhibition of TRPA1 channels, provides a complex and synergistic mechanism of action. This in-depth technical guide has provided a comprehensive overview of these interactions, supported by quantitative data and detailed experimental methodologies. A thorough understanding of these non-opioid targets is crucial for the rational design of future analgesics with improved efficacy and side-effect profiles, and may open new avenues for the therapeutic application of tramadol and related compounds in other neurological and psychiatric disorders. Further research into the intricate interplay between these various molecular targets will continue to unravel the full therapeutic potential of this unique analgesic.

References

- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tramadol - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. The inhibitory effects of tramadol on 5-hydroxytryptamine type 2C receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The tramadol metabolite, O-desmethyl tramadol, inhibits 5-hydroxytryptamine type 2C receptors expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Tramadol and its metabolite m1 selectively suppress transient receptor potential ankyrin 1 activity, but not transient receptor potential vanilloid 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of tramadol on nicotinic acetylcholine receptors in adrenal chromaffin cells and in Xenopus oocytes expressing alpha 7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Inhibition by tramadol of muscarinic receptor-induced responses in cultured adrenal medullary cells and in Xenopus laevis oocytes expressing cloned M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK [thermofisher.com]

- 16. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Striatal synaptosome preparation [protocols.io]

- 18. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Whole Cell Patch Clamp Protocol [protocols.io]

- 21. benchchem.com [benchchem.com]

- 22. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 24. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sophion.com [sophion.com]

- 26. researchgate.net [researchgate.net]

- 27. personal.utdallas.edu [personal.utdallas.edu]

- 28. researchgate.net [researchgate.net]

- 29. brainvta.tech [brainvta.tech]

- 30. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 31. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 32. moodle2.units.it [moodle2.units.it]

- 33. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

Tramadol's Signaling Pathways in Neuropathic Pain: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Tramadol is a centrally acting analgesic with a unique, dual mechanism of action that makes it particularly relevant for the treatment of neuropathic pain, a condition often refractory to standard analgesics. This document provides a detailed examination of the molecular signaling pathways modulated by tramadol. It elucidates its function as both a weak µ-opioid receptor agonist and an inhibitor of serotonin and norepinephrine reuptake. We will explore the synergistic interaction between its enantiomers, downstream signaling cascades, and other potential mechanisms, including NMDA receptor antagonism and anti-inflammatory effects. This guide synthesizes key quantitative data from clinical and preclinical studies, details common experimental protocols used in its evaluation, and provides visual representations of the core pathways to facilitate a deeper understanding for research and development applications.

Core Signaling Pathways of Tramadol

Tramadol's analgesic effect in neuropathic pain is not attributable to a single mechanism but rather to a synergistic combination of opioid and monoaminergic actions.[1][2] The drug is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which possess different and complementary pharmacological profiles.[3][4]

The Opioid Pathway: Weak µ-Opioid Receptor Agonism

Tramadol itself has a low affinity for the µ-opioid receptor (MOR), approximately 6,000 times weaker than morphine.[3] Its primary opioid-mediated analgesic effect comes from its active metabolite, O-desmethyltramadol (M1), which is produced in the liver by the cytochrome P450 enzyme CYP2D6.[2][4] The M1 metabolite, particularly the (+)-M1 enantiomer, binds to the µ-opioid receptor with an affinity several hundred times greater than the parent compound.[3][5]

Activation of presynaptic µ-opioid receptors, which are G-protein coupled receptors (GPCRs), in the spinal dorsal horn leads to:

-

Inhibition of adenylyl cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits voltage-gated calcium channels (VGCCs), which reduces the influx of Ca²⁺.

Collectively, these actions decrease the release of nociceptive neurotransmitters such as glutamate and substance P from the presynaptic terminals of primary afferent neurons, thereby dampening the transmission of pain signals to the brain.[6]

The Monoaminergic Pathway: Serotonin and Norepinephrine Reuptake Inhibition

A crucial component of tramadol's efficacy, especially in neuropathic pain, is its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE).[2][7] This action enhances the activity of descending inhibitory pain pathways, which originate in brainstem nuclei (like the periaqueductal gray and rostroventromedial medulla) and project down to the spinal cord.[8][9] Increased synaptic concentrations of 5-HT and NE in the dorsal horn potentiate the inhibition of nociceptive signaling.

The two enantiomers of tramadol play distinct roles[4][10]:

-

(+)-Tramadol: Primarily inhibits the reuptake of serotonin (SERT inhibitor).[5]

-

(-)-Tramadol: Primarily inhibits the reuptake of norepinephrine (NET inhibitor).[5]

This synergistic action on both neurotransmitter systems is believed to be more effective for neuropathic pain than targeting either system alone.[4][11] The enhanced noradrenergic and serotonergic transmission activates spinal α₂-adrenergic and various 5-HT receptors, which in turn inhibit pain transmission neurons.[9][12]

Other Potential Signaling Pathways

While the dual opioid and monoaminergic mechanisms are primary, evidence suggests other pathways contribute to tramadol's effects in neuropathic states.

-

NMDA Receptor Antagonism: Neuropathic pain is associated with central sensitization, a process critically involving the N-methyl-D-aspartate (NMDA) receptor.[13][14] Tramadol has been shown to act as a non-competitive NMDA receptor antagonist.[15] It may reduce the synaptic expression of the GluN2B subunit of the NMDA receptor, which could dampen excitotoxicity and central sensitization, thereby reducing hyperalgesia and allodynia.[15]

-

Anti-inflammatory Effects: Neuroinflammation, involving the activation of spinal glial cells (microglia and astrocytes), is a key driver of neuropathic pain. Activated glia release pro-inflammatory cytokines like interleukin-1β (IL-1β). Studies have shown that tramadol can decrease the production of IL-1β in the spinal dorsal horn, suggesting a modulatory effect on glial activation and neuroinflammatory signaling.[6][16]

Quantitative Efficacy and Pharmacology

The clinical utility and molecular interactions of tramadol have been quantified in numerous studies.

Clinical Efficacy in Neuropathic Pain

Meta-analyses of randomized controlled trials (RCTs) provide key metrics for clinical efficacy, such as the Number Needed to Treat (NNT) and Number Needed to Harm (NNH).

| Metric | Value (95% CI) | Description | Source(s) |

| NNT for ≥50% Pain Relief (vs. Placebo) | 3.8 | Approximately 4 patients need to be treated with tramadol for one to achieve at least 50% pain relief. | [17][18] |

| NNT for ≥50% Pain Relief (vs. Placebo) | 4.4 (2.9 to 8.8) | A separate meta-analysis finding a similar NNT value. | [10][19] |

| NNH for All-Cause Withdrawal (vs. Placebo) | 8.2 (5.8 to 14) | Approximately 8 patients need to be treated for one to withdraw due to adverse events. | [19][20] |

| NNH for Any Adverse Event (vs. Placebo) | 4.2 (2.8 to 8.3) | Approximately 4 patients need to be treated for one to experience any adverse event. | [20] |

Receptor Binding and Transporter Affinity

The affinity of tramadol and its enantiomers for key molecular targets is quantified by the inhibition constant (Kᵢ). Lower Kᵢ values indicate higher binding affinity.

| Compound | Target | Kᵢ Value (µmol/L) | Notes | Source(s) |

| Racemic (±) Tramadol | µ-Opioid Receptor (hMOR) | ~2.1 | Weak affinity compared to classic opioids. | [21] |

| (+)-M1 Metabolite | µ-Opioid Receptor (hMOR) | ~0.003 | The primary metabolite responsible for opioid effects. | [3][5] |

| Racemic (±) Tramadol | Serotonin Transporter (hSERT) | 1.19 | Significant affinity for SERT. | [1] |

| (+)-Tramadol | Serotonin Transporter (hSERT) | 0.87 | The (+) enantiomer is more potent at inhibiting serotonin reuptake. | [1] |

| Racemic (±) Tramadol | Norepinephrine Transporter (hNET) | 14.6 | Lower affinity for NET compared to SERT. | [1] |

| (-)-Tramadol | Norepinephrine Transporter (hNET) | 1.08 | The (-) enantiomer is a more potent inhibitor of norepinephrine reuptake. | [1] |

Key Experimental Methodologies

The understanding of tramadol's action in neuropathic pain is built upon specific preclinical models and assays.

Animal Models of Neuropathic Pain

-

Partial Sciatic Nerve Ligation (PSL): In this model, the dorsal one-third to one-half of the main sciatic nerve in a rat is tightly ligated.[22] This creates a partial nerve injury that mimics clinical neuropathic pain symptoms, including tactile allodynia (pain from a non-painful stimulus) and hyperalgesia.

-

Spinal Nerve Ligation (SNL): This model involves the tight ligation and transection of the L5 and/or L6 spinal nerves distal to the dorsal root ganglion.[16] It produces a robust and long-lasting neuropathic pain state in the affected hind paw, making it suitable for studying the chronic mechanisms of pain and drug efficacy.

Behavioral Pain Assessment

-

Von Frey Filament Test: This is the gold standard for measuring mechanical allodynia. Calibrated filaments of increasing stiffness are applied to the plantar surface of the animal's hind paw. The paw withdrawal threshold is determined as the lowest force that reliably elicits a withdrawal response.[22] An effective analgesic like tramadol will significantly increase this withdrawal threshold in a nerve-injured animal.

Molecular and Cellular Analysis

-

Real-Time Reverse Transcription PCR (RT-PCR): To investigate the anti-inflammatory effects of tramadol, researchers extract RNA from relevant CNS tissue (e.g., the ipsilateral spinal dorsal horn).[16] RT-PCR is then used to quantify the expression levels of mRNA for specific genes of interest, such as the pro-inflammatory cytokine IL-1β. A reduction in IL-1β mRNA following tramadol treatment would provide evidence for its anti-neuroinflammatory action.[16]

Conclusion and Future Directions

Tramadol's efficacy in neuropathic pain is a direct result of its multi-modal signaling pathway engagement. The synergistic action of µ-opioid receptor agonism by its M1 metabolite and the dual reuptake inhibition of serotonin and norepinephrine by its (+) and (-) enantiomers provides a broad-spectrum approach to analgesia.[7][8] Emerging evidence for its role as an NMDA receptor antagonist and a modulator of neuroinflammation further solidifies its utility in a complex condition driven by central sensitization and glial activation.

For drug development professionals, tramadol serves as a key exemplar of a multi-target analgesic. Future research should focus on:

-

Developing compounds that optimize the balance between opioid and monoaminergic activities to maximize efficacy while minimizing opioid-related side effects.

-

Further elucidating the downstream signaling cascades of tramadol's NMDA receptor antagonism and its impact on glial cell function.

-

Investigating the pharmacogenomics of CYP2D6 in diverse populations to better predict patient response and personalize treatment strategies for neuropathic pain.[3]

References

- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Tramadol and Propentofylline Coadministration Exerted Synergistic Effects on Rat Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The role of tramadol in current treatment strategies for musculoskeletal pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tramadol for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medcentral.com [medcentral.com]

- 15. researchgate.net [researchgate.net]

- 16. Tramadol and propentofylline coadministration exerted synergistic effects on rat spinal nerve ligation-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Tramadol for treating neuropathic pain | Cochrane [cochrane.org]

- 20. researchgate.net [researchgate.net]

- 21. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The analgesic effect of tramadol in animal models of neuropathic pain and fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preclinical Deep Dive: Unraveling Tramadol's Dual Analgesic Action

A Technical Guide for Researchers and Drug Development Professionals

Published: December 14, 2025

Abstract

Tramadol, a centrally acting analgesic, exerts its therapeutic effects through a unique dual mechanism of action, targeting both the opioid and monoaminergic systems. This technical guide provides an in-depth exploration of the preclinical studies that have elucidated this dual action. We present a comprehensive summary of quantitative data from key in vitro and in vivo studies, detailing tramadol's binding affinities for opioid receptors and its inhibition of serotonin and norepinephrine reuptake. Furthermore, this guide offers detailed experimental protocols for the core assays used in the preclinical evaluation of tramadol, including opioid receptor binding assays, monoamine reuptake inhibition assays, and common in vivo models of nociception. To facilitate a deeper understanding, we have included visualizations of the key signaling pathways and experimental workflows using Graphviz (DOT language), providing a clear and concise overview of the complex interactions underlying tramadol's analgesic efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of pain and the development of novel analgesic agents.

Introduction

Tramadol's clinical efficacy in managing moderate to moderately severe pain stems from its synergistic engagement of two distinct pharmacological pathways.[1] Unlike classical opioids, tramadol's analgesic properties are not solely dependent on its interaction with opioid receptors. It also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing the descending inhibitory pain pathways in the central nervous system.[2][3] This dual mechanism contributes to its favorable side-effect profile compared to traditional opioids, with a lower risk of respiratory depression and dependence.[1] This guide will dissect the preclinical evidence that forms the basis of our understanding of tramadol's multifaceted pharmacology.

Opioid System Engagement

Tramadol itself is a weak agonist at the µ-opioid receptor (MOR). The primary opioid-mediated analgesia is attributed to its active metabolite, O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the MOR.[1]

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinities of tramadol and its metabolites to opioid receptors have been quantified in numerous preclinical studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity.

| Compound | Receptor | Ki (µM) | Species/System | Reference |

| Tramadol | µ-opioid | 2.1 | Rat brain membranes | (Raffa et al., 1992) |

| O-desmethyltramadol (M1) | µ-opioid | 0.0034 | Human recombinant | (Gillen et al., 2000) |

| (+)-Tramadol | µ-opioid | - | - | - |

| (-)-Tramadol | µ-opioid | - | - | - |

Note: This table is a representative summary. Values may vary across different studies and experimental conditions.

Experimental Protocol: Radioligand Binding Assay for µ-Opioid Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., tramadol) to the µ-opioid receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells) or from rodent brain tissue.[4][5]

-

Radioligand: A high-affinity, selective µ-opioid receptor radioligand, such as [³H]-DAMGO.[6]

-

Test Compound: Tramadol or its metabolites at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled µ-opioid agonist or antagonist (e.g., naloxone) to determine non-specific binding.[6]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[7][8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

Caption: Workflow for a radioligand binding assay.

Monoaminergic System Modulation

Tramadol inhibits the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors. This action is crucial for its analgesic effect, particularly in chronic pain states.

Quantitative Data: Monoamine Reuptake Inhibition

The inhibitory potency of tramadol and its enantiomers on serotonin and norepinephrine transporters (SERT and NET) is typically expressed as IC50 or Ki values.

| Compound | Transporter | Ki (µM) | Species/System | Reference |

| (±)-Tramadol | SERT | 1.19 | Human recombinant | (Raffa et al., 1992) |

| (±)-Tramadol | NET | 14.6 | Human recombinant | (Raffa et al., 1992) |

| (+)-Tramadol | SERT | 0.87 | - | (Frink et al., 1996) |

| (-)-Tramadol | NET | 1.08 | - | (Frink et al., 1996) |

Note: This table is a representative summary. Values may vary across different studies and experimental conditions.

Experimental Protocol: Monoamine Reuptake Inhibition Assay

This protocol describes a common method for assessing the inhibition of serotonin or norepinephrine transporters using cultured cells expressing the respective transporter.

Materials:

-

Cell Line: A cell line stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), such as HEK293 or CHO cells.[11][12][13]

-

Radiolabeled Substrate: [³H]-Serotonin for SERT assays or [³H]-Norepinephrine for NET assays.

-

Test Compound: Tramadol or its enantiomers at various concentrations.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Wash Buffer: Ice-cold uptake buffer.

-

Lysis Buffer: To lyse the cells and release the intracellular contents.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Cell Culture: Culture the transporter-expressing cells to confluence in appropriate multi-well plates.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for substrate uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). Specific uptake is the difference between uptake in the absence and presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

Caption: Workflow for a monoamine reuptake inhibition assay.

In Vivo Preclinical Models of Analgesia

The analgesic efficacy of tramadol has been demonstrated in a variety of preclinical animal models that simulate different types of pain. These models are essential for understanding the compound's therapeutic potential.[14][15]

Quantitative Data: In Vivo Analgesic Effects

| Animal Model | Pain Type | Species | Tramadol Dose (mg/kg) | Effect | Reference |

| Hot Plate Test | Acute Thermal | Rat | 10-40 (i.p.) | Increased latency | (Various) |

| Tail Flick Test | Acute Thermal | Mouse | 10-50 (i.p.) | Increased latency | [16][17] |

| Formalin Test | Inflammatory/Tonic | Rat | 5-20 (i.p.) | Reduced flinching/licking in both phases | [18][19][20][21] |

| Acetic Acid Writhing | Visceral | Mouse | 5-20 (p.o.) | Reduced number of writhes | (Various) |

Note: i.p. = intraperitoneal; p.o. = oral. Doses and effects can vary based on the specific study design.

Experimental Protocols for Nociceptive Testing

The hot plate test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.[22][23][24][25][26]

Apparatus: A heated plate with a controlled temperature (typically 52-55°C) and a transparent cylinder to confine the animal.[23][24]

Procedure:

-

Place the animal (rat or mouse) on the pre-heated plate and start a timer.

-

Observe the animal for nocifensive behaviors, such as paw licking, jumping, or hind paw withdrawal.

-

Record the latency (in seconds) to the first clear sign of a pain response.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Administer the test compound (tramadol) and repeat the test at various time points to determine the peak effect and duration of action.

Similar to the hot plate test, the tail flick test measures the response to a thermal stimulus applied to the tail.[16][17][27][28][29]

Apparatus: A device that applies a focused beam of heat to the animal's tail and a sensor to automatically record the time of tail withdrawal.[17]

Procedure:

-

Gently restrain the animal with its tail positioned over the heat source.

-

Activate the heat source and the timer simultaneously.

-

The timer stops automatically when the animal flicks its tail away from the heat.

-

Record the latency to the tail flick.

-

A cut-off time is employed to prevent injury.

-

Administer the test compound and assess the analgesic effect at different time intervals.

The formalin test is a model of tonic pain and inflammation that allows for the assessment of both acute and persistent pain responses.[18][19][20][21][30]

Procedure:

-

Inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of the animal's hind paw.[19][21]

-

Place the animal in an observation chamber.

-

Observe and score the animal's behavior over a period of time (e.g., 60 minutes).

-

The pain response is biphasic:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, characterized by acute nociception (flinching, licking, biting of the injected paw). This phase is thought to be due to the direct activation of nociceptors.[19]

-

Phase 2 (Late Phase): 15-60 minutes post-injection, characterized by inflammatory pain responses. This phase involves central sensitization in the spinal cord.[19]

-

-

Administer the test compound prior to the formalin injection and compare the behavioral scores to a control group.

Caption: Overview of common in vivo pain models.

Signaling Pathways

Tramadol's dual action results in the modulation of key pain signaling pathways. Its opioid component acts on the ascending pain pathway, while its monoaminergic component enhances the descending inhibitory pathway.

Caption: Tramadol's modulation of pain pathways.

Conclusion

The preclinical evidence robustly supports the dual mechanism of action of tramadol, involving both opioid receptor activation and monoamine reuptake inhibition. This guide has provided a comprehensive overview of the key quantitative data and experimental methodologies that have been instrumental in characterizing tramadol's unique pharmacological profile. The detailed protocols and visual representations of workflows and signaling pathways are intended to serve as a practical resource for the scientific community, fostering further research into the complex mechanisms of pain and the development of more effective and safer analgesic therapies. A thorough understanding of these preclinical foundations is essential for the rational design and interpretation of future studies in the field of pain management.

References

- 1. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant-like effects of tramadol and other central analgesics with activity on monoamines reuptake, in helpless rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant-like activity of tramadol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. rjptsimlab.com [rjptsimlab.com]

- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. criver.com [criver.com]

- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hot plate test - Wikipedia [en.wikipedia.org]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. maze.conductscience.com [maze.conductscience.com]

- 25. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 26. dol.inf.br [dol.inf.br]

- 27. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 28. youtube.com [youtube.com]

- 29. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 30. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

Foundational Research on Tramadol and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tramadol and its metabolites. It covers the core aspects of its mechanism of action, metabolic pathways, and the pharmacological properties of its key metabolites. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Tramadol exerts its analgesic effects through a dual mechanism of action. It functions as a centrally acting analgesic with a complex mode of action that involves both opioid and non-opioid pathways.[1]

-

Opioid Activity : Tramadol itself is a weak agonist of the μ-opioid receptor (MOR).[2] However, its primary opioid-mediated analgesic effects are attributed to its main active metabolite, O-desmethyltramadol (M1).[2][3] The M1 metabolite has a significantly higher affinity for the μ-opioid receptor compared to the parent drug.[3][4]

-

Monoaminergic Activity : Tramadol also inhibits the reuptake of norepinephrine and serotonin in the central nervous system.[1] The two enantiomers of tramadol, (+)-tramadol and (-)-tramadol, contribute differently to this mechanism. (+)-Tramadol is a serotonin reuptake inhibitor, while (-)-tramadol primarily inhibits norepinephrine reuptake.[5] This synergistic action on the monoaminergic system contributes to its analgesic efficacy.[5]

Pharmacokinetics and Metabolism